N-(4-cyanothian-4-yl)-2-(cyclohexyloxy)acetamide
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Overview
Description
N-(4-cyanothian-4-yl)-2-(cyclohexyloxy)acetamide: is a synthetic organic compound characterized by the presence of a cyano group attached to a thianyl ring and a cyclohexyloxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanothian-4-yl)-2-(cyclohexyloxy)acetamide typically involves the following steps:
Formation of the thianyl ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Attachment of the cyclohexyloxy group: This step involves the reaction of cyclohexanol with an appropriate acylating agent to form the cyclohexyloxy group.
Formation of the acetamide moiety: The final step involves the reaction of the intermediate with an amine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanothian-4-yl)-2-(cyclohexyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano and cyclohexyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.
Scientific Research Applications
N-(4-cyanothian-4-yl)-2-(cyclohexyloxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or coatings.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(4-cyanothian-4-yl)-2-(cyclohexyloxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanothian-4-yl)-2-(cyclohexyloxy)ethanamide: Similar structure with an ethanamide moiety instead of acetamide.
N-(4-cyanothian-4-yl)-2-(cyclohexyloxy)propionamide: Contains a propionamide group instead of acetamide.
N-(4-cyanothian-4-yl)-2-(cyclohexyloxy)butyramide: Features a butyramide moiety instead of acetamide.
Uniqueness
N-(4-cyanothian-4-yl)-2-(cyclohexyloxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-(4-cyanothian-4-yl)-2-cyclohexyloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c15-11-14(6-8-19-9-7-14)16-13(17)10-18-12-4-2-1-3-5-12/h12H,1-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTOTILOSHEUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(=O)NC2(CCSCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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